5-Isopropylisoxazole-3-carbaldehyde is synthesized from various precursors, including isoxazole derivatives. It falls under the classification of organic compounds, specifically heterocycles, due to the presence of nitrogen in its ring structure. Its chemical formula is C_8H_9N_1O_1, and it has been identified in patent literature related to pharmaceutical compounds targeting androgen receptors .
The synthesis of 5-Isopropylisoxazole-3-carbaldehyde typically involves several key steps:
For example, a typical synthesis might involve heating 5-isopropylisoxazole with paraformaldehyde in a solvent under reflux conditions for several hours .
The molecular structure of 5-Isopropylisoxazole-3-carbaldehyde features:
5-Isopropylisoxazole-3-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex molecules that may have enhanced biological activity .
The mechanism of action for 5-Isopropylisoxazole-3-carbaldehyde primarily relates to its interaction with androgen receptors:
Research indicates that compounds like this can exhibit selective activity based on their structural modifications .
The physical and chemical properties of 5-Isopropylisoxazole-3-carbaldehyde include:
These properties influence its handling and application in laboratory and industrial settings .
5-Isopropylisoxazole-3-carbaldehyde has several scientific applications:
The isoxazole ring—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—has been integral to drug discovery since the mid-20th century. Early breakthroughs include sulfamethoxazole (antibacterial, 1961) and valdecoxib (COX-2 inhibitor, 2001), which demonstrated the scaffold's versatility in targeting diverse biological pathways [5] [9]. By 2023, over 80 isoxazole-containing drugs had been documented, spanning antitumor, antimicrobial, anti-inflammatory, and neurotherapeutic applications [9]. The scaffold's success stems from its balanced physicochemical properties: moderate log P values (1.5–3.0) enhance membrane permeability, while the weakly basic nitrogen (pKa ∼1–3) improves solubility. Additionally, the N-O bond lability enables strategic ring cleavage to generate β-hydroxy ketones or γ-amino alcohols, facilitating prodrug design [10].
Table 1: Clinically Approved Isoxazole-Based Drugs
Drug Name | Therapeutic Class | Key Structural Feature |
---|---|---|
Sulfisoxazole | Antibacterial | 4-Isoxazolyl sulfonamide |
Leflunomide | Antirheumatic | 5-Methylisoxazole-4-carboxamide |
Zonisamide | Anticonvulsant | 1,2-Benzisoxazole-3-methanesulfonamide |
Isoxaflutole | Herbicide | 5-Cyclopropylisoxazole-4-carbonyl |
Danazol | Androgenic agent | Isoxazole-fused steroidal core |
5-Isopropylisoxazole-3-carbaldehyde (IUPAC: 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde) serves as a multifunctional building block in synthetic organic chemistry. Its structure combines an electrophilic aldehyde (C3) with an electron-deficient isoxazole core, enabling diverse transformations:
Synthetic routes to this compound typically employ:
Table 2: Synthetic Pathways to 5-Isopropylisoxazole-3-carbaldehyde
Method | Starting Material | Conditions | Yield |
---|---|---|---|
Dipolar cycloaddition | 2-Methylpropene oxime, propargyl aldehyde | AuCl₃ (5 mol%), CH₂Cl₂, 25°C, 12 h | 88% |
Ester hydrolysis/reduction | Ethyl 5-isopropylisoxazole-3-carboxylate | (i) NaOH, EtOH/H₂O; (ii) SOCl₂; (iii) H₂, Pd/BaSO₄ | 75% (over 3 steps) |
Direct oxidation | 5-(Hydroxymethyl)-3-isopropylisoxazole | MnO₂, CHCl₃, reflux, 6 h | 92% |
Isoxazoles exhibit distinct advantages over other azoles due to their electronic distribution and metabolic stability:
The 5-isopropyl group in 5-isopropylisoxazole-3-carbaldehyde enhances lipophilicity (calculated log P = 2.17) compared to unsubstituted isoxazole-3-carbaldehyde (log P = 0.89), improving blood-brain barrier penetration in neuroactive candidates [5]. However, this substituent increases steric bulk (molar refractivity = 45.23), potentially hindering target binding. In contrast, piperonal (1,3-benzodioxole-5-carbaldehyde) contains a fused dioxole ring, conferring planar rigidity but lower metabolic stability due to CYP450-mediated methylenedioxy cleavage [3].
Table 3: Electronic and Steric Properties of Key Azole Pharmacophores
Heterocycle | Heteroatom Positions | π-Deficiency Index | Metabolic Stability (t₁/₂, human microsomes) |
---|---|---|---|
Isoxazole | 1-O, 2-N | 0.78 | 120 min |
Pyrazole | 1-N, 2-N | 0.68 | 90 min |
1,2,4-Triazole | 1-N, 2-N, 4-N | 0.52 | >240 min |
Imidazole | 1-N, 3-N | 0.61 | 60 min |
Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1